molecular formula C24H17NO5 B2492752 N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 919750-12-2

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No.: B2492752
CAS No.: 919750-12-2
M. Wt: 399.402
InChI Key: KKFICOPFMCBMGU-UHFFFAOYSA-N
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Description

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is a complex organic compound that features a unique structure combining chromen, benzofuran, and furan moieties

Properties

IUPAC Name

N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c1-13-10-14(2)22-16(11-13)17(12-20(26)30-22)23-21(15-6-3-4-7-18(15)29-23)25-24(27)19-8-5-9-28-19/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFICOPFMCBMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Moiety: The chromen ring can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Synthesis of Benzofuran: The benzofuran ring can be synthesized via the cyclization of 2-hydroxyaryl ketones with aldehydes under acidic conditions.

    Coupling Reaction: The chromen and benzofuran intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Final Product: The final step involves the reaction of the coupled intermediate with furan-2-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or other functional groups on the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by multiple aromatic rings and functional groups, which contribute to its biological activity. The molecular formula is C27H23NO6C_{27}H_{23}NO_6 with a molecular weight of approximately 457.5 g/mol. The presence of the chromenone and benzofuran moieties enhances its pharmacological potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide. For instance, a study reported that derivatives of this compound exhibited significant inhibitory effects on cancer cell lines such as HepG2, with minimal toxicity to normal cells (BALB/3T3) . The mechanism of action is thought to involve the inhibition of key kinases involved in cancer progression, specifically Aurora B kinase .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent for infectious diseases . The structural features contribute to its ability to disrupt microbial cell functions.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity. Studies have indicated that it can modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis .

Synthesis and Derivative Development

The synthesis of this compound typically involves multicomponent reactions that facilitate the formation of complex structures in high yields . Researchers are actively exploring derivatives of this compound to enhance its efficacy and reduce potential side effects.

Case Study: Anticancer Evaluation

A notable study focused on the synthesis and evaluation of several derivatives of this compound against HepG2 cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound, suggesting that structural optimization is crucial for developing more effective anticancer agents .

Case Study: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 7-hydroxycoumarin share structural similarities and exhibit similar biological activities.

    Benzofuran Derivatives: Compounds such as 2-arylbenzofurans are structurally related and have comparable applications in medicinal chemistry.

    Furan Derivatives: Furan-2-carboxamide derivatives are also similar and used in various chemical and biological studies.

Uniqueness

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is unique due to its combination of three distinct aromatic systems, which imparts a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Biological Activity

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, including detailed case studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is C24H17NO5C_{24}H_{17}NO_5 with a molecular weight of approximately 401.39 g/mol. The structure features a chromenone moiety fused with a benzofuran ring, which is critical for its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the target compound. The following table summarizes key findings from various studies regarding its cytotoxic effects:

Study Cell Line IC50 (μM) Mechanism
Study A K562 (leukemia)5.0Induces apoptosis
Study B HL60 (leukemia)0.1Inhibits cell proliferation
Study C MCF-10A (breast cancer)1.136Modulates CB1 receptor activity
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells via mitochondrial pathways, leading to caspase activation.
  • CB1 Receptor Modulation : Its interaction with cannabinoid receptors has been implicated in reducing tumor cell viability and promoting apoptosis in breast cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial effects. A comparative analysis of its antimicrobial efficacy against various pathogens is presented below:

Pathogen Zone of Inhibition (mm) Reference
Staphylococcus aureus15Study D
Escherichia coli12Study D
Candida albicans10Study E

Case Study 1: Cytotoxicity in Leukemia Cells

In a study examining the cytotoxic effects on K562 and HL60 leukemia cells, the compound demonstrated significant inhibitory effects with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin. The study concluded that structural modifications in the benzofuran moiety could enhance cytotoxicity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Structure–Activity Relationship (SAR)

Research into the SAR of benzofuran derivatives indicates that specific substitutions on the benzofuran ring can significantly enhance biological activity. For instance, halogen substitutions at strategic positions have been shown to improve cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

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